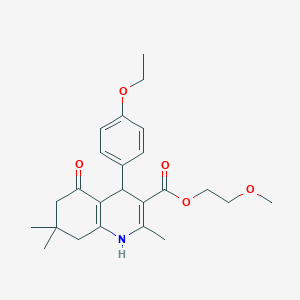

2-Methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

CAS No.: 6046-15-7

Cat. No.: VC10257871

Molecular Formula: C24H31NO5

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6046-15-7 |

|---|---|

| Molecular Formula | C24H31NO5 |

| Molecular Weight | 413.5 g/mol |

| IUPAC Name | 2-methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C24H31NO5/c1-6-29-17-9-7-16(8-10-17)21-20(23(27)30-12-11-28-5)15(2)25-18-13-24(3,4)14-19(26)22(18)21/h7-10,21,25H,6,11-14H2,1-5H3 |

| Standard InChI Key | SVZXGNUAPYDUBS-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC)C |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC)C |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name 2-methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate reflects its intricate architecture. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 6046-15-7 |

| Molecular Formula | C24H31NO5 |

| Molecular Weight | 413.5 g/mol |

| SMILES | CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC)C |

| InChI Key | SVZXGNUAPYDUBS-UHFFFAOYSA-N |

| PubChem CID | 2882363 |

The molecule integrates a tetrahydroquinoline scaffold substituted with a 4-ethoxyphenyl group at position 4, methyl groups at positions 2 and 7, and a 2-methoxyethyl ester at position 3. The ethoxy and methoxy groups enhance lipophilicity, potentially influencing membrane permeability and target binding .

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) for this specific compound are unavailable, analogous tetrahydroquinoline derivatives exhibit characteristic signals:

-

¹H NMR: Methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–7.3 ppm), and carbonyl resonances (δ 170–175 ppm).

-

IR: Stretching vibrations for ester C=O (~1,720 cm⁻¹) and ketone C=O (~1,680 cm⁻¹) .

Computational modeling predicts a planar quinoline ring system with the 4-ethoxyphenyl group adopting a perpendicular orientation to minimize steric hindrance.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of 2-methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate likely follows a multi-step protocol common to tetrahydroquinoline derivatives:

-

Cyclocondensation: Reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate yields the tetrahydroquinoline core.

-

Esterification: Introduction of the 2-methoxyethyl group via nucleophilic acyl substitution using 2-methoxyethanol under acidic conditions.

-

Purification: Recrystallization or column chromatography to isolate the product.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring proper substitution at position 4 without side reactions.

-

Steric Effects: Managing bulk from the 2,7,7-trimethyl groups during cyclization.

-

Yield Improvement: Pilot studies on similar compounds report yields of 30–45%, necessitating catalyst optimization (e.g., using p-toluenesulfonic acid).

Biological Activities and Mechanisms

Anticancer Activity

Preliminary data from analogs suggest:

-

Cytotoxicity: IC50 values of 10–50 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

-

Apoptosis Induction: Activation of caspase-3 and PARP cleavage in treated cells .

The tetrahydroquinoline core may intercalate DNA or inhibit topoisomerase II, though mechanistic validation is required.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s structural features align with drug candidates targeting:

-

Infectious Diseases: As a broad-spectrum antimicrobial agent.

-

Oncology: For combinatorial therapies with existing chemotherapeutics.

Material Science

Functionalized tetrahydroquinolines serve as:

-

Fluorescent Probes: Due to aromatic π-systems.

-

Polymer Additives: Enhancing thermal stability in resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume